

Spectral Analysis of 2-Fluoro-5-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: **2-Fluoro-5-methylaniline**

Cat. No.: **B1296174**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **2-Fluoro-5-methylaniline** (CAS No: 452-84-6), a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Spectroscopic Data

The empirical formula for **2-Fluoro-5-methylaniline** is C₇H₈FN, with a molecular weight of 125.14 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) The structural and spectral properties are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **2-Fluoro-5-methylaniline**.

¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
6.93	d	Aromatic H
6.38	d	Aromatic H
6.36	dd	Aromatic H
3.61	s	-NH ₂
2.093	s	-CH ₃

Spectrometer Frequency: 89.56 MHz, Solvent: CDCl₃^[4]

¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
151.3 (d, J = 236.3 Hz)	C-F
137.9 (d, J = 11.9 Hz)	C-NH ₂
131.1 (d, J = 5.9 Hz)	Aromatic C
116.8 (d, J = 2.9 Hz)	Aromatic C
114.1 (d, J = 22.0 Hz)	Aromatic C
113.8 (d, J = 7.3 Hz)	Aromatic C
20.3	-CH ₃

Data obtained from publicly available spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Fluoro-5-methylaniline** reveals characteristic absorption bands corresponding to its functional groups.

IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment
3442, 3360	N-H Stretch (primary amine)
1619	N-H Bend (primary amine)
1335-1250	C-N Stretch (aromatic amine)
910-665	N-H Wag (primary amine)

Note: The N-H stretching of primary amines typically shows two bands.[5][6][7] The C-N stretching for aromatic amines is usually strong.[5]

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule.

Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
125	100	[M] ⁺ (Molecular Ion)
124	80	[M-H] ⁺
109	20	[M-NH ₂] ⁺
96	35	[M-HCN-H] ⁺
77	15	[C ₆ H ₅] ⁺

Ionization Mode: Electron Ionization (EI)[3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

NMR Spectroscopy

- Sample Preparation: A solution of **2-Fluoro-5-methylaniline** is prepared by dissolving 10-20 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.[8]
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 300 MHz or 500 MHz NMR spectrometer.[4][9]
- Data Acquisition: Standard pulse sequences are used for acquiring ^1H and ^{13}C spectra. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

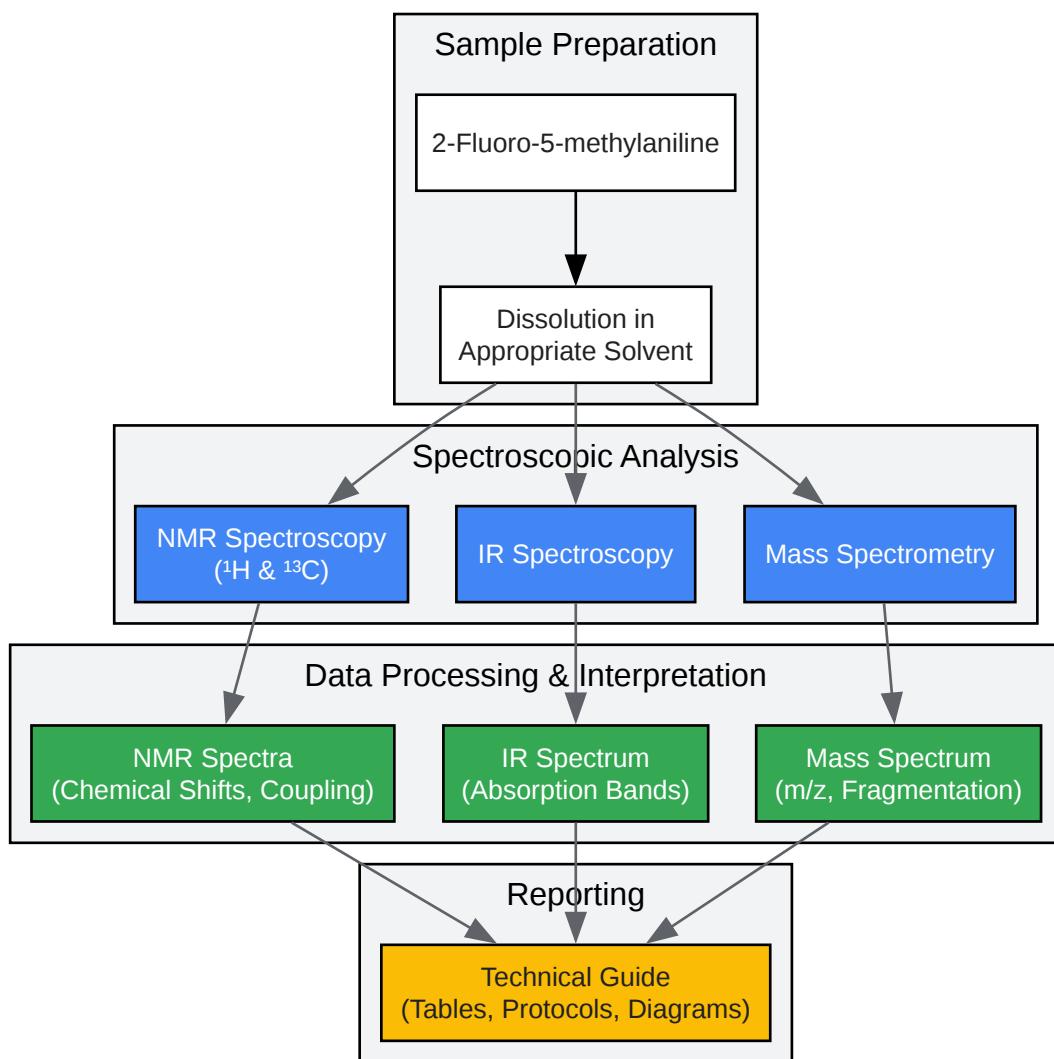
- Sample Preparation: The IR spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique with a neat sample.[1] Alternatively, a solution can be prepared in a suitable solvent like carbon tetrachloride (CCl_4).[2]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.[1]
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or acetonitrile.[10]
- Instrumentation: An Electron Ionization (EI) mass spectrometer is used for analysis.[3]
- Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and its fragments.

Data Acquisition Workflow

The following diagram illustrates the general workflow for acquiring and analyzing the spectral data of a chemical compound like **2-Fluoro-5-methylaniline**.



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Caption: Workflow for Spectral Data Acquisition and Analysis.

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